4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both phenyl and chlorophenyl groups attached to the thiadiazole ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of 4-chlorophenyl sulfone with phenyl hydrazine and carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds and polymers.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl phenyl sulfone
- 4-Phenyl-1,2,3-thiadiazole
- 4-Chlorophenyl 1,2,3-thiadiazole
Uniqueness
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is unique due to the presence of both phenyl and chlorophenyl groups attached to the thiadiazole ring. This structural feature enhances its chemical reactivity and biological activity compared to similar compounds. The combination of these groups provides a versatile scaffold for the development of new derivatives with improved properties .
Biological Activity
4-Chlorophenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H9ClN2O2S2
- Molecular Weight : 336.82 g/mol
- CAS Number : 206132-50-5
The presence of the thiadiazole ring and sulfone group contributes to its stability and reactivity, making it a valuable candidate for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity against these pathogens .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other tested strains | Weak to Moderate |
Antiviral Activity
The compound also exhibits antiviral properties. Studies have demonstrated its effectiveness against Tobacco Mosaic Virus (TMV), with certain derivatives showing up to 61% inhibition at concentrations of 50 µg/mL . This makes it a potential candidate for agricultural applications as a plant elicitor.
Table 2: Antiviral Activity Against TMV
Compound | Inhibition (%) at 50 µg/mL |
---|---|
4-Chlorophenyl derivative | 58.72 |
Ninamycin (reference) | 54.93 |
Tiadinil (reference) | 7.94 |
Anticancer Potential
In addition to its antimicrobial and antiviral activities, this compound has shown promise in anticancer research. It has been tested against various cancer cell lines with notable results. For instance, derivatives have exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Table 3: Anticancer Activity Against Cancer Cell Lines
Compound | IC50 Value (µg/mL) |
---|---|
Derivative A | 12.8 |
Derivative B | 8.1 |
Doxorubicin (reference) | 3.13 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes such as DNA replication and protein synthesis. This mechanism is particularly relevant in its antimicrobial and anticancer effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antiviral Efficacy : In a study evaluating the antiviral properties against TMV, derivatives containing the thiadiazole moiety showed significantly higher induction activity compared to standard reference drugs, indicating their potential as effective antiviral agents in agricultural settings .
- Antimicrobial Screening : A series of synthesized compounds based on the thiadiazole structure were screened for antibacterial activity, revealing strong inhibition against selected bacterial strains and highlighting their potential therapeutic uses .
- Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives possess low cytotoxicity while maintaining significant antitumor effects, suggesting their viability as future chemotherapeutic agents .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S2/c15-11-6-8-12(9-7-11)21(18,19)14-13(16-17-20-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENHMPXIORHGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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